molecular formula C8H18N2 B1347243 N1,N1-Dimethylcyclohexane-1,4-diamine CAS No. 42389-50-4

N1,N1-Dimethylcyclohexane-1,4-diamine

Cat. No.: B1347243
CAS No.: 42389-50-4
M. Wt: 142.24 g/mol
InChI Key: GNGZZWTXFNFCMU-UHFFFAOYSA-N
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Description

N1,N1-Dimethylcyclohexane-1,4-diamine (CAS: 42389-50-4) is a cyclohexane-based diamine with two methyl groups attached to one nitrogen atom. Its molecular formula is C₈H₁₈N₂, and it exists as a mixture of cis and trans isomers . Key properties include:

  • Molecular weight: 142.24 g/mol
  • Storage: Requires inert atmosphere and protection from light
  • Hazards: Corrosive (H314), necessitating precautions like wearing protective gloves .

This compound is utilized in coordination chemistry, such as in palladium complexes for cross-coupling reactions , though its pharmacological applications remain underexplored compared to analogous amines.

Properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGZZWTXFNFCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323338
Record name N1,N1-Dimethylcyclohexane-1,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-50-4
Record name N1,N1-Dimethylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-1,4-cyclohexanediamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Dimethylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,4-diamine with formaldehyde and formic acid, which results in the dimethylation of the amino groups. The reaction typically requires controlled conditions, including a specific temperature and pH, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary amines or other reduced forms.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary amines.

Scientific Research Applications

N1,N1-Dimethylcyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1-Dimethylcyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo substitution and other reactions allows it to modify the structure and function of target molecules.

Comparison with Similar Compounds

N1,N1-Diethylpentane-1,4-diamine

Structure : Linear pentane backbone with diethyl groups on one nitrogen.
Applications :

  • Integral to chloroquine derivatives (e.g., hydroxychloroquine) as a pharmacophore mimic .
  • Kinetic resolution using lipase B (CAL-B) enables enantioselective synthesis .

Key Differences :

N1-Methylcyclohexane-1,4-diamine

Structure : Cyclohexane backbone with a single methyl group on one nitrogen (C₇H₁₆N₂) .
Properties :

  • Molecular weight : 128.22 g/mol
  • Hazards : Similar corrosive profile (H314) .

Key Differences :

  • Applications : Primarily used in structural studies (e.g., collision cross-section predictions) rather than drug development .

Benzene-1,4-diamine Derivatives

Examples :

  • N1,N4-Bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD): A fluorophore with aggregation-induced emission properties, used in organic vapor sensing .
  • N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine: Explored as AKT1 inhibitors for cancer therapy .

Key Differences :

  • Aromaticity: The benzene backbone enables π-π stacking interactions, critical for fluorescence and enzyme inhibition, unlike the non-aromatic cyclohexane analog .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Bioactivity (IC₅₀/EC₅₀) References
N1,N1-Dimethylcyclohexane-1,4-diamine C₈H₁₈N₂ 142.24 Coordination chemistry Not reported
N1,N1-Diethylpentane-1,4-diamine C₉H₂₂N₂ 158.28 Antimalarial agents ~10–100 nM (PfDHODH)
N1-Methylcyclohexane-1,4-diamine C₇H₁₆N₂ 128.22 Structural analysis Not reported
DBD (Benzene derivative) C₂₂H₂₄N₄ 344.45 Fluorescence sensing N/A

Research Implications and Gaps

  • Stereochemical Effects : The trans isomer of this compound (CAS: 167298-52-4) exhibits distinct reactivity in catalysis, warranting further study .
  • Pharmacological Potential: Despite structural similarities to bioactive diamines (e.g., chloroquine side chains), this compound lacks documented antimalarial or anticancer activity .
  • Safety Profile : Both methyl and ethyl derivatives share corrosive hazards, necessitating careful handling in synthetic workflows .

Biological Activity

N1,N1-Dimethylcyclohexane-1,4-diamine (C8H18N2) is an organic compound categorized as a diamine due to the presence of two amino groups on a cyclohexane ring. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

This compound features a C2-symmetric structure with two methyl-substituted amino groups at the 1 and 4 positions of the cyclohexane ring. This unique arrangement contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, including the reaction of cyclohexane-1,4-diamine with methylating agents like methyl iodide.

Interaction with Biological Targets

Diamines like this compound are known to interact with various biological targets. They can act as ligands for metal ions in enzymes or other proteins, influencing enzymatic activity and biochemical pathways. The amino groups facilitate hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

Biochemical Pathways

The compound's ability to act as a ligand in metalloenzymes suggests that it may influence several biochemical pathways. For instance, it could modulate enzyme activities involved in metabolic processes or signal transduction pathways. The specific effects depend on the structural context and the presence of other interacting molecules.

Case Study: Structural Analogues

A comparative analysis with structurally similar compounds reveals that diamines often exhibit varying degrees of biological activity. For example, N,N-Dimethylcyclohexane-1,2-diamine has been studied for its interaction with DNA gyrase, an essential enzyme for bacterial replication . Such studies underscore the importance of structural nuances in dictating biological efficacy.

Summary of Key Studies

Study ReferenceFindings
Explored the synthesis and potential applications in asymmetric catalysis.
Discussed antimicrobial properties of related diamines; suggested further investigation into this compound's activity.
Highlighted the role of diamines in drug synthesis and their potential as active pharmaceutical ingredients.

These studies collectively indicate that while direct research on this compound is still emerging, its structural characteristics suggest significant potential for biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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